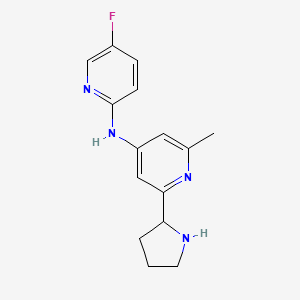

(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine

Overview

Description

(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine is a complex organic compound characterized by its unique structure, which includes fluorine, pyridine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine precursors, followed by their functionalization and coupling. Common reagents used in these reactions include fluorinating agents, amines, and catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridine or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and microwave-assisted synthesis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological activity makes it a valuable tool in biochemical research. It can be used to study enzyme interactions, receptor binding, and cellular pathways. Its fluorine atom often enhances its binding affinity and selectivity, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for further pharmacological studies.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties enable the development of products with enhanced performance and reduced environmental impact.

Mechanism of Action

The mechanism of action of (5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The fluorine atom enhances its binding affinity, allowing it to modulate the activity of these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Understanding its mechanism of action is crucial for optimizing its therapeutic potential and minimizing side effects.

Comparison with Similar Compounds

Similar Compounds

(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine: shares similarities with other fluorinated pyridine and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both fluorine and pyrrolidine moieties enhances its chemical reactivity and biological activity, making it a versatile compound for various applications. Its distinct structure allows for unique interactions with molecular targets, providing advantages over similar compounds in certain contexts.

Biological Activity

(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in treating various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHFN

- Molecular Weight : 272.32 g/mol

- Structural Features : The presence of fluorine and pyridine rings contributes to its unique biological activity .

The biological activity of this compound is primarily linked to its interaction with metabotropic glutamate receptors (mGlu). Specifically, it has been identified as a negative allosteric modulator (NAM) for mGlu receptor 5 (mGluR5), which plays a critical role in neurotransmission and is implicated in several neurological disorders .

In Vitro Studies

Research indicates that this compound exhibits potent inhibition of cell proliferation in various cancer cell lines. Notably, it has shown:

- IC Values : In the nanomolar range against L1210 mouse leukemia cells, indicating significant antiproliferative effects .

The mechanism involves intracellular release of active metabolites that interfere with nucleotide synthesis, thereby inhibiting DNA replication and cell division.

In Vivo Studies

In vivo pharmacokinetic studies have demonstrated favorable clearance rates in animal models:

- Clearance Rates : Approximately 19.3 mL/min/kg in rats and 15.5 mL/min/kg in cynomolgus monkeys, suggesting good bioavailability and metabolic stability .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Neurodegenerative Disorders : In models of Alzheimer's disease, the compound demonstrated a reduction in amyloid-beta plaque formation, suggesting potential neuroprotective properties.

- Cancer Treatment : A study involving various cancer cell lines showed that treatment with this compound resulted in reduced tumor growth and increased apoptosis rates compared to controls.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the pyridine and pyrrolidine moieties significantly impact biological activity:

- Substituent Variations : Introduction of different functional groups at specific positions can enhance or diminish potency against mGluR5 and other targets.

| Compound Variation | Effect on Potency |

|---|---|

| Methyl at 2-position | 3-fold loss in potency |

| Cyclopropyl at 2-position | Significant potency loss |

| Halogen substitutions | Varied effects on CYP inhibition |

Properties

IUPAC Name |

N-(5-fluoropyridin-2-yl)-2-methyl-6-pyrrolidin-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4/c1-10-7-12(20-15-5-4-11(16)9-18-15)8-14(19-10)13-3-2-6-17-13/h4-5,7-9,13,17H,2-3,6H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRNJPMAYDJMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.